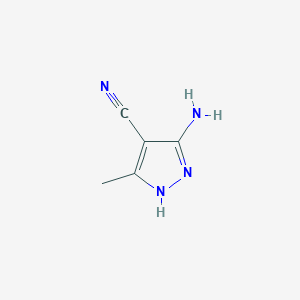

5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19055. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRHJAMDQMQGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202937 | |

| Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-07-6, 1204294-67-6 | |

| Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-amino-3-methyl-1H-pyrazole-4-carbonitrile chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with amino, methyl, and nitrile functional groups. This molecule is of significant interest in medicinal chemistry and materials science, primarily serving as a versatile precursor for the synthesis of more complex molecular architectures. Its strategic placement of reactive groups—a nucleophilic amino group, a cyano group capable of various transformations, and a reactive pyrazole ring—makes it a valuable building block for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are scaffolds found in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[1] It exhibits limited solubility in water but has moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₄ | [2] |

| Molar Mass | 122.13 g/mol | [2] |

| Appearance | White to off-white solid | [1][3] |

| CAS Number | 5453-07-6 | [2][4] |

| Boiling Point | 429.4°C at 760 mmHg (Predicted) | [3] |

| Melting Point | Data not available in searched literature | |

| Solubility | Limited in water; Moderate in DMSO, DMF | [1] |

Synthesis and Experimental Protocols

The most common and direct route for the synthesis of this compound involves the cyclocondensation reaction between a suitable β-functionalized acrylonitrile derivative and hydrazine. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis via Hydrazine Condensation

This procedure is based on established methods for the synthesis of 5-aminopyrazoles from alkylidenemalononitriles.[5]

Objective: To synthesize this compound.

Materials:

-

(1-Ethoxyethylidene)malononitrile

-

Hydrazine hydrate

-

Ethanol (or a similar suitable solvent like dioxane)

Procedure:

-

Dissolve (1-ethoxyethylidene)malononitrile in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add a stoichiometric equivalent of hydrazine hydrate dropwise while stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the diagram below, starting from the key reactants to the final purified product.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its trifunctional nature. The aminopyrazole core makes it a valuable synthon for creating a diverse range of fused heterocyclic compounds with potential biological activities.

-

Reactions at the Amino Group: The 5-amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and condensation with carbonyl compounds. For instance, reaction with chloroacetyl chloride leads to the formation of the corresponding chloroacetamide derivative, which can be further functionalized.[6]

-

Cyclocondensation Reactions: This is one of the most important applications of this molecule. It serves as a key intermediate in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines through condensation with β-dicarbonyl compounds or their equivalents.[2][4] These fused systems are of great interest in drug discovery.

-

Applications in Drug Discovery and Agrochemicals: While specific biological activities for this exact compound are not widely reported, its role as a precursor is well-established. The pyrazole scaffold is a known pharmacophore, and derivatives synthesized from this starting material are investigated for anti-inflammatory, antimicrobial, and antitumor activities.[3] It is also employed in the development of novel pesticides and herbicides.

Logical Relationship: Precursor to Fused Heterocycles

The following diagram illustrates the logical relationship of this compound as a central building block for the synthesis of more complex, biologically relevant molecules.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from direct sunlight and incompatible substances.[1] Keep the container tightly sealed to prevent moisture absorption and potential degradation.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 2. heterocyclics.com [heterocyclics.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [benchchem.com]

An In-depth Technical Guide to 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Chemical Structure and Properties

The chemical structure of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile consists of a five-membered pyrazole ring substituted with an amino group at the 5-position, a methyl group at the 3-position, and a nitrile group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆N₄ |

| Molecular Weight | 122.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Limited solubility in water, soluble in organic solvents like DMSO. |

| Storage | Store in a cool, dry, and dark place in a well-sealed container. |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of an appropriate β-ketonitrile with hydrazine hydrate. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis from 2-cyano-3-oxobutane

This protocol is adapted from general methods for the synthesis of 5-aminopyrazole-4-carbonitriles.

Materials:

-

2-cyano-3-oxobutane (α-acetylacetonitrile)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for neutralization, if necessary)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3-oxobutane (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Diagram of the Synthetic Workflow:

Application in the Synthesis of Fused Heterocyclic Systems

This compound is a valuable building block for the synthesis of various fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines.[1][2] These fused systems are of significant interest in drug discovery as they form the core structure of many biologically active molecules.[2] The amino and nitrile functionalities of the pyrazole ring allow for versatile cyclization reactions with various bielectrophilic reagents.

General Synthesis of Pyrazolo[1,5-a]pyrimidines

A common method involves the condensation of this compound with a β-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst.

Diagram of the Synthetic Pathway:

The resulting pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized to generate a library of compounds for screening in various drug discovery programs. These compounds have shown potential as kinase inhibitors for cancer therapy and other therapeutic applications.[2]

References

Spectroscopic and Synthetic Profile of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, focuses on providing a generalized experimental protocol for the synthesis of structurally similar 5-amino-1H-pyrazole-4-carbonitrile derivatives, based on established chemical literature. This information can serve as a foundational reference for researchers aiming to synthesize and characterize the title compound.

Spectroscopic Data Summary

Quantitative spectroscopic data for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is not available in the referenced literature. The following tables are provided as a template for data presentation upon experimental determination.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton NMR) | Data Not Available |

| Chemical Shift (δ) ppm | |

| Integration | |

| Multiplicity | |

| Coupling Constant (J) Hz | |

| Assignment |

| ¹³C NMR (Carbon NMR) | Data Not Available |

| Chemical Shift (δ) ppm | |

| Assignment |

Infrared (IR) Spectroscopy Data

| IR Spectroscopy | Data Not Available |

| Frequency (cm⁻¹) | |

| Intensity | |

| Assignment |

Mass Spectrometry (MS) Data

| Mass Spectrometry | Data Not Available |

| m/z | |

| Relative Intensity (%) | |

| Assignment |

Experimental Protocols: A Generalized Synthetic Approach

While a specific protocol for this compound is not detailed in the available literature, a general and robust method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves a multi-component reaction. This approach is widely utilized for its efficiency and atom economy.

A common pathway involves the condensation of a β-ketonitrile, a hydrazine derivative, and malononitrile. For the synthesis of the title compound, the logical precursors would be acetoacetonitrile (3-oxobutanenitrile), hydrazine hydrate, and malononitrile.

General Procedure:

-

Reaction Setup: A mixture of the aldehyde or ketone (1 mmol), malononitrile (1 mmol), and a hydrazine derivative (1 mmol) is prepared in a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalyst, often a base such as piperidine or an acid, may be added to facilitate the reaction. Some modern, greener protocols utilize novel catalysts to improve yields and reaction times.

-

Reaction Conditions: The reaction mixture is typically stirred at a specific temperature, ranging from room temperature to reflux, for a duration determined by reaction monitoring.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting solid is then typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 5-amino-1H-pyrazole-4-carbonitrile product.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

Caption: Generalized workflow for the synthesis and characterization of 5-amino-1H-pyrazole-4-carbonitriles.

The Pharmacological Potential of 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-methyl-1H-pyrazole-4-carbonitrile core structure is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, spanning from oncology to infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated potent anticancer activity against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Reference |

| 3-(halophenyl)-1-phenyl-1H-pyrazoles | Various activities reported | Various activities reported | Various activities reported | [1] | |||

| Fused Pyrazole Derivatives | 0.31 - 0.71 | [2] | |||||

| Pyrazolo[3,4-d]pyrimidine derivative 24 | 19.56 | 8.21 | |||||

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids 22 & 23 | 2.82 - 6.28 | 2.82 - 6.28 | 2.82 - 6.28 | 2.82 - 6.28 | |||

| Pyrazolo[3,4-b]pyridine amide/amino acid derivatives | 25.3 | 18.4 | 19.2 | 21.2 | |||

| 5-alkylated selanyl-1H-pyrazole derivatives 53 & 54 | 15.98, 13.85 | ||||||

| Aryl azo imidazo[1,2-b]pyrazole derivatives | 6.1 - 8.0 | [3] |

Note: This table presents a selection of reported data. The specific substitutions on the pyrazole core vary for each compound series.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

The anticancer efficacy of these pyrazole derivatives is often attributed to their ability to interfere with the EGFR and VEGFR-2 signaling cascades. By blocking the ATP binding site of these kinases, the compounds prevent their autophosphorylation and the subsequent activation of downstream pathways responsible for cell proliferation, survival, and angiogenesis.

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also been investigated for their antimicrobial properties, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Antimicrobial Activity of Pyrazole Carbonitrile Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| Pyrazolyl 1,3,4-Thiadiazine 21a | 62.5 | 62.5 | 125 | - | 125 | 2.9 | [4] |

| Pyrazolyl 1,3,4-Thiadiazine 21b | - | - | - | - | - | - | [4] |

| Pyrazolyl 1,3,4-Thiadiazine 21c | - | - | - | - | - | - | [4] |

| Indazole and Pyrazoline Derivatives | 64 - 128 | - | >128 | >128 | - | - | [5] |

| 2,3-dihydro-1H-pyrazole-4-carbonitriles | 4 - 2048 | 4 - 2048 | 4 - 2048 | 4 - 2048 | 4 - 2048 | 4 - 2048 | [6] |

| Pyrazole derivative 3 | - | - | 0.25 | - | - | - | [7] |

| Pyrazole derivative 4 | - | - | - | - | - | - | [7] |

Note: This table presents a selection of reported data. The specific substitutions on the pyrazole core vary for each compound series.

Anti-inflammatory and Antioxidant Properties

The therapeutic potential of these pyrazole derivatives extends to the modulation of inflammatory processes and the neutralization of oxidative stress. Certain derivatives have shown significant cyclooxygenase (COX) inhibitory activity, a key target in anti-inflammatory drug development, as well as potent radical scavenging capabilities.

Table 3: Anti-inflammatory and Antioxidant Activity of Pyrazole Derivatives

| Compound/Derivative | Biological Activity | Quantitative Data | Reference |

| Pyrazolone Derivative 6b | Anti-inflammatory (Carrageenan-induced paw edema) | Potent activity reported | [8] |

| Pyrazolone Derivative 9b | Anti-inflammatory & Analgesic | Potent activity reported | [8] |

| Pyrazoline 2d | Lipoxygenase Inhibition | IC50 = 80 µM | [9] |

| Imidazo[1,2-b]pyrazole 22 | Antioxidant (DPPH assay) | 75.3% inhibition | [3] |

| Imidazo[1,2-b]pyrazole 23 | Antioxidant (DPPH assay) | 72.9% inhibition | [3] |

| 2,3-dihydro-1H-pyrazole-4-carbonitriles | Antioxidant (DPPH assay) | IC50 = 12.21 - 12.88 µg/mL | [6] |

Note: This table presents a selection of reported data. The specific substitutions on the pyrazole core vary for each compound series.

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to 5-amino-3-substituted-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction of a hydrazine derivative, an active methylene nitrile (e.g., malononitrile), and a β-ketoester or a related precursor.[10] The reaction is often catalyzed by a base and can be performed under conventional heating or microwave irradiation.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[12]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. ibg.kit.edu [ibg.kit.edu]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. atcc.org [atcc.org]

The Aminopyrazole Carbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and versatile chemical handles make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of aminopyrazole carbonitriles, detailed experimental protocols for their synthesis, a summary of their biological applications with a focus on their role as kinase inhibitors, and an examination of the key signaling pathways they modulate.

Discovery and History: A Century of Pyrazole Chemistry

The history of aminopyrazole carbonitriles is intrinsically linked to the broader history of pyrazole chemistry, which dates back to the late 19th century. The first synthesis of a pyrazole derivative was reported by Ludwig Knorr in 1883 when he condensed ethyl acetoacetate with phenylhydrazine.[1][2] This seminal work laid the foundation for the exploration of pyrazole-containing compounds. The parent pyrazole was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1]

The development of synthetic routes to aminopyrazoles, and specifically aminopyrazole carbonitriles, evolved from the need for functionalized pyrazole building blocks. Early methods for the synthesis of 3(5)-aminopyrazoles involved the reaction of hydrazines with α,β-unsaturated nitriles or 3-oxoalkanenitriles. A significant advancement in the synthesis of functionalized aminopyrazoles was the Thorpe-Ziegler cyclization, which has been utilized to produce 4-aminopyrazoles.

The modern era of aminopyrazole carbonitrile chemistry has been driven by their utility as key intermediates in the synthesis of potent pharmaceutical agents. For instance, 3-aminopyrazole-4-carbonitrile is a crucial building block for the synthesis of Zaleplon, a sedative-hypnotic drug.[3] The recognition of the aminopyrazole carbonitrile core in various bioactive molecules has spurred the development of numerous novel and efficient synthetic methodologies, including multicomponent reactions.[3][4][5]

Synthesis of Aminopyrazole Carbonitriles: Key Experimental Protocols

The synthesis of aminopyrazole carbonitriles can be achieved through several strategic approaches. The following sections detail the experimental protocols for some of the most common and effective methods.

Three-Component Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

This method offers a straightforward and efficient one-pot synthesis of substituted aminopyrazole carbonitriles from readily available starting materials.[5][6]

General Procedure:

-

To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as a water/ethanol mixture, add phenylhydrazine (1 mmol).

-

A catalyst, such as DABCO or a novel nano-catalyst, is then added to the reaction mixture.[3][5]

-

The reaction mixture is stirred at a specific temperature (e.g., 55 °C) for a period ranging from 15 to 27 minutes.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product is collected by filtration, washed with an appropriate solvent (e.g., ethanol), and dried.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Characterization Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (a representative example):

-

Appearance: White crystals

-

Melting Point: 143-145 °C

-

IR (cm⁻¹): 3444, 3345, 3209 (NH and NH₂), 2182 (CN), 1656 (CO)

-

¹H-NMR (DMSO-d₆, δ ppm): 4.72 (s, 2H, NH₂), 7.38-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

-

MS (m/z): 202 (M)⁺[7]

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile via Reaction of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with Hydrazine

This two-step protocol provides a route to 3-aminopyrazole-4-carbonitriles from 3-oxoalkanonitriles.[8]

Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (Intermediate 6a)

-

A mixture of the starting 3-oxoalkanonitrile and trichloroacetonitrile is reacted to form the intermediate.

-

The reaction mixture is poured into water.

-

The resulting solid product is collected by filtration and crystallized from ethanol.

Characterization Data for Intermediate 6a:

-

Appearance: Pale yellow crystals

-

Yield: 82%

-

Melting Point: 182-184 °C

-

IR (cm⁻¹): 3267, 3250 (NH₂), 2210 (CN), 1613 (CO)

-

¹H-NMR (DMSO-d₆, δ ppm): 7.48 (t, 2H, J = 7.8 Hz, Ph-H), 7.57 (t, 1H, J = 7.9 Hz, Ph-H), 7.68 (d, 2H, J = 7.8 Hz, Ph-H), 9.96 (s, 1H, NH₂), 11.94 (s, 1H, NH₂)

-

MS (m/z): 288 (M⁺-1)[8]

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a)

-

To the intermediate (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a) (10 mmol), excess hydrazine hydrate (3 mL) is added and stirred for 3 minutes, which results in an exothermic reaction.

-

The reaction mixture is allowed to cool to room temperature, during which a precipitate forms.

-

The precipitate is filtered off and recrystallized from ethanol.

Characterization Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a):

-

Appearance: Colorless crystals

-

Yield: 92%

-

Melting Point: 188-190 °C

-

IR (cm⁻¹): 3350, 3298 (NH₂), 3177 (NH), 2220 (CN)

-

¹H-NMR (DMSO-d₆, δ ppm): 6.30 (s, 2H, NH₂), 7.43 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

-

MS (m/z): 184 (M)⁺[8]

Biological Applications and Drug Development

Aminopyrazole carbonitriles are versatile scaffolds that have been incorporated into a wide range of biologically active molecules. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: As inhibitors of various kinases.

-

Antimicrobial and Antifungal.

-

Anti-inflammatory.

-

Antiviral.

-

Sedative/Hypnotic.

A particularly significant application of aminopyrazole carbonitriles is in the development of kinase inhibitors, especially targeting Fibroblast Growth Factor Receptors (FGFRs).

Aminopyrazole Carbonitriles as FGFR Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. Aminopyrazole-based compounds have been developed as potent inhibitors of both wild-type and mutant forms of FGFRs, which are often responsible for drug resistance.[9][10]

Quantitative Data on FGFR Inhibition:

The following table summarizes the inhibitory activities (IC₅₀ values) of representative aminopyrazole-based FGFR inhibitors.

| Compound | Target | IC₅₀ (nM) | Cell Line | Cell-Based IC₅₀ (nM) | Reference |

| Compound 6 | FGFR2 WT | - | Ba/F3 FGFR2 WT | <1 | [9] |

| FGFR2 V564F | - | Ba/F3 FGFR2 V564F | <1 | [9] | |

| FGFR3-TACC3 | - | RT112 | single digit nM | [9] | |

| Compound 10h | FGFR1 | 46 | NCI-H520 | 19 | [11] |

| FGFR2 | 41 | SNU-16 | 59 | [11] | |

| FGFR3 | 99 | KATO III | 73 | [11] | |

| FGFR2 V564F | 62 | - | - | [11] | |

| Compound 19 | FGFR2 | 1.8 | KATOIII | 24 (pFGFR2) | [12] |

| FGFR3 | 2.0 | Ba/F3 FGFR3 | 16 | [12] | |

| FGFR3 V555L | 1.5 | - | - | [12] | |

| FGFR1 | 27 | - | - | [12] | |

| FGFR4 | 157 | - | - | [12] |

Signaling Pathways

The biological effects of aminopyrazole carbonitrile-based drugs, particularly as FGFR inhibitors, are mediated through their interaction with specific cellular signaling pathways.

The FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[13] Its dysregulation is implicated in numerous cancers.

Mechanism of Activation and Downstream Signaling:

-

Ligand Binding and Dimerization: The binding of an FGF ligand to its corresponding FGFR, in the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors, induces receptor dimerization.

-

Trans-autophosphorylation: This dimerization leads to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains of the receptors.

-

Recruitment of Adaptor Proteins and Signal Transduction: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Phospholipase C gamma (PLCγ).

-

Activation of Downstream Pathways: This initiates several downstream signaling cascades, including:

The following diagram illustrates the FGFR signaling pathway.

Caption: A simplified diagram of the FGFR signaling pathway.

Experimental Workflow for Synthesis and Screening of Aminopyrazole Carbonitrile Derivatives

The development of novel aminopyrazole carbonitrile-based drugs follows a structured workflow from synthesis to biological evaluation.

Caption: A typical experimental workflow for the synthesis and screening of aminopyrazole carbonitrile derivatives.

Conclusion

Aminopyrazole carbonitriles represent a cornerstone in the field of heterocyclic chemistry, with a rich history and a continually expanding scope of applications. Their synthetic accessibility, coupled with their proven efficacy as scaffolds for potent and selective drug candidates, particularly as kinase inhibitors, ensures their continued relevance in drug discovery and development. The detailed protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical entity.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 14. mdpi.com [mdpi.com]

- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

5-amino-3-methyl-1H-pyrazole-4-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a representative synthesis protocol for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C5H6N4[1][2][3] |

| Molecular Weight | 122.13 g/mol [1][2][3] |

| Appearance | Typically a white or off-white solid powder[2] |

Synthesis of this compound

Representative Experimental Protocol: Condensation of 2-cyano-3-oxobutane with Hydrazine Hydrate

This protocol outlines a plausible pathway for the synthesis of this compound.

Materials:

-

2-cyano-3-oxobutane (or equivalent β-ketonitrile)

-

Hydrazine hydrate

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-cyano-3-oxobutane in a suitable volume of ethanol.

-

Addition of Reagents: To the stirred solution, add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate. Following this, add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified this compound.

Synthesis Workflow

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

Caption: A representative workflow for the synthesis of this compound.

References

Potential Therapeutic Targets of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its derivatives have emerged as potent modulators of various key biological targets implicated in a range of diseases, including cancer, inflammation, and infectious diseases. This technical guide consolidates the existing research on the therapeutic potential of 5-aminopyrazole derivatives, providing an in-depth overview of their identified molecular targets, quantitative biological data, and the experimental methodologies employed in their evaluation. The information presented herein aims to guide future research and drug discovery efforts centered around this promising chemical scaffold.

Introduction

The pyrazole nucleus is a fundamental structural motif in a multitude of biologically active compounds. The 5-aminopyrazole-4-carbonitrile core, in particular, offers unique opportunities for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide spectrum of pharmacological activities. Although research on the unmodified this compound is limited, extensive studies on its derivatives have unveiled a number of promising therapeutic targets. This document will explore these targets, drawing inferences about the potential applications of the parent compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of its derivatives, this compound can be considered a privileged scaffold for targeting several key protein families.

Kinase Inhibition

Kinases are a major class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in cancer. Several derivatives of 5-aminopyrazole have demonstrated potent inhibitory activity against various kinases.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver of various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors, targeting both wild-type and gatekeeper mutant forms of the receptors.[1][2]

-

Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a reversible inhibitor of BTK and has been approved for the treatment of mantle cell lymphoma.[3]

-

p38 MAP Kinase and VEGFR-2: Certain 5-aminopyrazole derivatives have been shown to interfere with the p38 MAP kinase and VEGFR-2 signaling pathways, which are critical for inflammatory responses and angiogenesis, respectively.[3]

Anticancer Activity

Beyond specific kinase inhibition, various 5-aminopyrazole derivatives have demonstrated broad cytotoxic activity against a range of human cancer cell lines.

-

Novel 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their antitumor properties against HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[4]

-

A 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile derivative exhibited significant cell proliferation inhibition (over 90%) against a panel of cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), CNS cancer (SF-295), ovarian cancer (NCI/ADR-RES), and prostate cancer (DU-145).[5] Docking studies for this compound suggested potential inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[5]

Antimicrobial Activity

The 5-aminopyrazole scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both bacteria and mycobacteria.

-

Hydrolase Inhibition: (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives have been investigated for their antibacterial activity through the inhibition of hydrolase enzymes.

-

Antitubercular Potential: 5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis.[5]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 5-aminopyrazole derivatives.

| Compound Class | Target | Activity (IC50) | Cell Line | Reference |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR1, FGFR2, FGFR3, FGFR2V564F | 46 nM, 41 nM, 99 nM, 62 nM | - | [1] |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | - | 19 nM, 59 nM, 73 nM | NCI-H520, SNU-16, KATO III | [1] |

| Pirtobrutinib (5-aminopyrazole derivative) | Bruton's Tyrosine Kinase (BTK) | Reversible Inhibitor | Mantle Cell Lymphoma | [3] |

| Aryl azo imidazo[1,2-b]pyrazole derivatives | - | 6.1 ± 0.4 µM, 8.0 ± 0.5 µM, 7.4 ± 0.3 µM | MCF-7 | [6] |

| Dihydropyrazolo[1,5-a]pyrimidine derivatives | E. coli, S. Typhi, B. subtilis | Potent antimicrobial activity | - | [6] |

| 5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides | Mycobacterium tuberculosis | MIC: 2.23 - 4.61 mM | - | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of 5-aminopyrazole derivatives.

Kinase Inhibition Assays (Example: FGFR)

-

Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.

-

Assay Reaction: The kinase reaction is typically performed in a 96-well plate. The reaction mixture contains the FGFR enzyme, the substrate, ATP (often radiolabeled with 32P or 33P), and the test compound at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

-

Termination and Detection: The reaction is stopped by the addition of a solution such as phosphoric acid. The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)

-

Cell Lines: A panel of 60 different human cancer cell lines representing various cancer types (e.g., leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) is used.

-

Compound Submission: The test compound is submitted to the National Cancer Institute (NCI) for screening.

-

Single-Dose Screening: Initially, the compound is tested at a single high concentration (e.g., 10-5 M) to identify active compounds.

-

Five-Dose Screening: If significant growth inhibition is observed, the compound is further tested at five different concentrations to determine the dose-response relationship.

-

Data Analysis: The results are reported as the percentage of growth inhibition. Three parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 5-aminopyrazole derivatives and a general workflow for their biological evaluation.

Caption: FGFR Signaling Pathway and Inhibition by 5-Aminopyrazole Derivatives.

Caption: BTK Signaling Pathway and Inhibition by Pirtobrutinib.

Caption: General Workflow for Drug Discovery with 5-Aminopyrazole Derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. While direct biological data on the parent compound is scarce, the extensive research on its derivatives has identified a range of high-value therapeutic targets, primarily in the areas of oncology and infectious diseases. Future research should focus on synthesizing and evaluating a broader range of derivatives to fully explore the therapeutic potential of this versatile chemical core. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel therapeutic areas beyond cancer and infectious diseases could unveil new applications for this promising class of molecules.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a pivotal heterocyclic scaffold in the development of novel therapeutic agents. This document outlines its synthesis, spectroscopic characterization, and diverse chemical reactivity, highlighting its role as a precursor to a wide array of biologically active molecules. The information is presented to facilitate further research and application in drug discovery and materials science.

Synthesis and Chemical Properties

This compound is a key intermediate in the synthesis of various heterocyclic compounds.[1] Its structural features, including the presence of amino and nitrile functional groups, make it a versatile precursor for constructing fused pyrazole ring systems with potential biological activities.[1]

Synthesis

A common and efficient method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the condensation of a hydrazine derivative with (ethoxymethylene)malononitrile.[2] Specifically for this compound, the synthesis can be achieved through the reaction of malononitrile dimer with hydrazine hydrate.[3][4] Another approach involves a one-pot synthesis using a calcined Mg-Fe hydrotalcite catalyst.[5] The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various reagents also leads to the formation of diverse heterocyclic products.[4]

A general synthetic pathway is illustrated below:

Caption: General synthesis of this compound.

Spectroscopic and Physicochemical Data

The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. The following tables summarize key quantitative data reported in the literature for the title compound and its closely related analogs.

Table 1: Physicochemical and Spectroscopic Data for 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₄ |

| Molecular Weight | 198.23 g/mol |

| Density | 1.23 g/cm³[] |

| Melting Point | Not explicitly found for the 3-methyl derivative |

| ¹H NMR (CDCl₃) | δ = 2.39 (s, 3H, CH₃), 4.61 (s br, 2H, NH₂), 7.37-7.40 (d, 2H, CH), 7.60 (s, 1H, CH)[2] |

| ¹³C NMR (CDCl₃) | δ = 21.91, 114.85, 124.40, 128.10, 128.91, 129.20, 129.92, 130.61, 131.13, 133.17, 146.13, 156.69, 161.77 |

| IR (KBr, cm⁻¹) | 3460, 3422, 3351 (NH₂), 2225 (CN), 1650, 1605, 1588 (C=C, C=N) |

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles[2]

A mixture of (ethoxymethylene)malononitrile (1 mmol) and the corresponding aryl hydrazine (1 mmol) in ethanol or fluorinated ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography on silica gel.

The workflow for a typical synthesis and characterization is depicted below:

Caption: A typical experimental workflow for pyrazole synthesis.

Reactivity and Applications in Drug Development

This compound serves as a versatile synthon for the preparation of various fused heterocyclic systems with significant biological activities. The amino and nitrile groups are key reactive sites for further chemical transformations.

Reactions

-

Cyclocondensation Reactions: It readily undergoes cyclocondensation with various dielectrophiles to yield fused pyrazolo[1,5-a]pyrimidines, which are analogues of sedative/hypnotic drugs like zaleplon.[7][8]

-

Diazotization Reactions: Diazotization of the amino group followed by intramolecular cyclization leads to the formation of pyrazolo[3,4-d][2][7][9]triazin-4-ones, which exhibit anticonvulsant, antifungal, antiviral, and anticancer activities.[9]

-

Acylation and Subsequent Reactions: The amino group can be acylated, and the resulting amide can be reduced to the corresponding alkylamino pyrazole. Further nitrosation and cyclocondensation can yield imidazo[4,5-c]pyrazoles.[9]

-

Knoevenagel Condensation: The active methylene group of the 3-cyanomethyl derivative can participate in Knoevenagel condensation with aromatic aldehydes.[3]

The following diagram illustrates some of the key reaction pathways:

Caption: Key reactions of this compound.

Biological Activities of Derivatives

Derivatives of 5-aminopyrazole exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[10]

-

Anticancer Activity: Certain 5-aminopyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including non-small cell lung cancer, colon cancer, and prostate cancer.[10]

-

Antibacterial Activity: Novel (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives have demonstrated potential as antibacterial agents against both gram-positive and gram-negative bacteria.[5] The parent compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, however, did not show significant antibacterial effect in some studies.[3]

-

Anti-inflammatory Activity: Some 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives have exhibited significant analgesic and anti-inflammatory activities with a low ulcerogenic index compared to standard drugs like diclofenac sodium.[11]

-

Kinase Inhibition: 5-Aminopyrazoles are known to be effective inhibitors of p38α MAP kinase, suggesting their potential in treating inflammatory disorders.[9]

This guide underscores the importance of this compound as a foundational molecule in the synthesis of diverse, biologically active compounds. The provided data and protocols aim to support and inspire further research into the therapeutic potential of its derivatives.

References

- 1. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]

- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental procedures associated with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its properties and safe handling practices essential for researchers.

Compound Identification and Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄ | N/A |

| Molecular Weight | 122.13 g/mol | N/A |

| Appearance | Solid (white or off-white powder) | [1] |

| Solubility in Water | Limited | [1] |

Safety and Hazard Information

While a specific, comprehensive safety data sheet (SDS) for this compound with quantitative toxicity data is not publicly available, information from SDSs of closely related aminopyrazole carbonitrile derivatives provides valuable guidance on its potential hazards.

Hazard Classification (Based on Analogous Compounds):

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

-

Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] Keep the container tightly sealed to prevent moisture absorption and potential degradation.[2]

-

Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials to prevent hazardous reactions.[2]

-

Handling: When transferring the solid, use appropriate tools to avoid generating dust. For reactions, add the compound slowly and in a controlled manner.

Experimental Protocols

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is a well-established area of research. Below is a general experimental protocol for the synthesis of related compounds, which can be adapted for this compound.

General Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

This procedure describes the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and an aryl hydrazine.[3]

Materials:

-

(Ethoxymethylene)malononitrile

-

Aryl hydrazine (e.g., phenylhydrazine)

-

Absolute Ethanol or Trifluoroethanol

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) with stirring in a round-bottom flask.

-

Slowly add (ethoxymethylene)malononitrile to the solution.

-

Once the addition is complete, bring the solution to reflux under a nitrogen atmosphere. The reaction time will vary depending on the specific reactants (e.g., 0.5 hours for phenylhydrazine, up to 4 hours for others).

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, dioxane, or benzene have been used for similar compounds).[4]

-

If the solution is colored, it may be treated with activated carbon.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can increase the yield of crystals.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the 5-aminopyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 5-aminopyrazole have been reported to exhibit a wide range of activities, including:

-

Kinase Inhibition: The 5-aminopyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from 5-aminopyrazoles, is a core structure in inhibitors of kinases such as IRAK4, which is involved in inflammatory signaling pathways.

-

Anticancer Activity: Certain 5-amino-1H-pyrazole-4-carbonitrile derivatives have shown cytotoxic activity against various cancer cell lines.[5]

-

Antimicrobial and Anti-inflammatory Properties: Other substituted aminopyrazole derivatives have demonstrated antibacterial and anti-inflammatory effects.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

Caption: Safe handling workflow for this compound.

General Synthesis Pathway

The following diagram illustrates a general synthetic pathway for 5-aminopyrazole-4-carbonitriles.

Caption: General synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

References

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. rsc.org [rsc.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the Solubility of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed qualitative solubility profile, a comparative analysis with structurally similar pyrazole derivatives, and a standardized experimental protocol for accurately determining its solubility in various solvents. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to design and execute robust experimental plans.

Introduction

This compound is a substituted pyrazole that serves as a versatile building block in medicinal chemistry. The pyrazole scaffold is a key feature in numerous approved drugs, highlighting the significance of understanding the physicochemical properties of its derivatives. Solubility is a critical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for its experimental determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄ | - |

| Molecular Weight | 122.13 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Not consistently reported | - |

| pKa | Not determined | - |

Solubility Profile

Qualitative Solubility Data

The presence of an amino group and a nitrile group, along with the pyrazole ring, suggests a molecule with moderate polarity.

| Solvent | Qualitative Solubility | Rationale |

| Water | Low | The pyrazole ring contributes to some degree of hydrophobicity. |

| Dimethyl Sulfoxide (DMSO) | Moderate | As a polar aprotic solvent, DMSO is expected to effectively solvate the compound. |

| N,N-Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Methanol | Likely moderate | A polar protic solvent that can engage in hydrogen bonding. |

| Ethanol | Likely moderate | Similar to methanol, but slightly less polar. |

| Acetone | Likely moderate | A polar aprotic solvent. |

| Acetonitrile | Likely moderate | A polar aprotic solvent. |

| Toluene | Low | A nonpolar aromatic solvent. |

| Hexane | Very Low | A nonpolar aliphatic solvent. |

Comparative Solubility with Structurally Similar Compounds

To provide further context, the solubility of related pyrazole derivatives is presented below. These comparisons can offer insights into the expected solubility behavior of this compound.

| Compound | Structural Difference | Reported Solubility Characteristics |

| 1H-Pyrazole | Unsubstituted parent ring | Limited solubility in water, more soluble in organic solvents like ethanol, methanol, and acetone. |

| 5-amino-1-phenylpyrazole-4-carboxamide | Phenyl group at N1 and a carboxamide instead of a nitrile | Generally more soluble in polar solvents due to the polar carboxamide group which can participate in hydrogen bonding. |

This comparative data suggests that the amino and nitrile functional groups of this compound likely enhance its solubility in polar organic solvents compared to the unsubstituted pyrazole ring, while maintaining low aqueous solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental thermodynamic property. The shake-flask method, as recommended by organizations such as the World Health Organization (WHO), is a reliable and widely accepted technique for determining equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Analyze the standard solutions using a validated HPLC or UV-Vis method to construct a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using the same analytical method (HPLC or UV-Vis) used for the calibration standards.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

-

Logical Relationship for Solubility Assessment

The decision-making process for assessing the solubility of a compound like this compound involves a series of logical steps, from initial assessment to detailed experimental determination.

Caption: Logical workflow for the assessment of compound solubility.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its determination. The qualitative assessment suggests low aqueous solubility and moderate solubility in polar organic solvents. For researchers and drug development professionals, the detailed shake-flask experimental protocol outlined herein offers a standardized and reliable method for obtaining the precise solubility data necessary for advancing research and development activities involving this promising chemical entity. Accurate solubility determination is a cornerstone of successful preclinical and formulation development, and the methodologies presented in this guide are designed to ensure the generation of high-quality, reproducible data.

The Versatile Heterocycle: A Technical Guide to 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable precursor for a diverse range of fused heterocyclic systems with significant biological activities.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄ | [1] |

| Molar Mass | 122.13 g/mol | [1] |

| Melting Point | 221-223 °C | [2] |

| Boiling Point | 429.4 °C at 760 mmHg | [3] |

| Appearance | White to Off-White to Light Yellow Solid | [3] |

| Solubility | Low in water; Moderate in polar organic solvents like DMSO and DMF. | [4] |

| Purity | 96.5-100% | [3] |

Spectroscopic Data:

| Spectroscopy | Data | Reference |

| Infrared (IR) | Conforms to Structure | [3] |

| Nuclear Magnetic Resonance (NMR) | Conforms to Structure | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of malononitrile with hydrazine hydrate.

Experimental Protocol: Synthesis from Malononitrile Dimer and Hydrazine Hydrate

This protocol is adapted from established procedures for the synthesis of aminopyrazoles.[5][6]

Materials:

-

2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer)

-

Hydrazine hydrate (85%)

-

Ethanol

Procedure:

-

To a solution of 2.64 g (0.02 mol) of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in 20 ml of boiling ethanol, add 1.1 g (0.022 mol) of 85% hydrazine hydrate at a rate that maintains the boiling of the reaction mixture without external heating.

-

The reaction is highly exothermic and is accompanied by the vigorous evolution of ammonia.

-

After the addition of hydrazine hydrate is complete, heat the reaction mixture under reflux for an additional 15 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or water, to yield pure this compound.

Applications as a Heterocyclic Building Block

This compound is a versatile precursor for the synthesis of various fused pyrazole systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.

Synthesis of Pyrazolo[3,4-d]pyrimidines